molecular formula C36H38O7 B12860770 (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate

(2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate

Cat. No.: B12860770
M. Wt: 582.7 g/mol
InChI Key: YYFLBSFJOGQSRA-DKQOGILZSA-N
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Description

(2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate is a complex organic compound characterized by its multiple benzyloxy groups and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Benzyloxy Groups: Benzylation reactions are used to introduce benzyloxy groups at specific positions on the tetrahydropyran ring.

    Acetylation: The final step involves acetylation to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can replace benzyloxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its benzyloxy groups make it a useful tool for investigating enzyme-substrate interactions and other molecular processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate involves its interaction with specific molecular targets. The benzyloxy groups and the tetrahydropyran ring play crucial roles in its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-tetrahydro-2H-pyran-2-yl acetate: Lacks the benzyloxymethyl group, making it less complex.

    (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-methyl-tetrahydro-2H-pyran-2-yl acetate: Contains a methyl group instead of a benzyloxymethyl group.

Uniqueness

The presence of multiple benzyloxy groups and the benzyloxymethyl group in (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate makes it unique. These features enhance its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C36H38O7

Molecular Weight

582.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate

InChI

InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33-,34+,35+,36+/m1/s1

InChI Key

YYFLBSFJOGQSRA-DKQOGILZSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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